molecular formula C11H15N3O B1428770 6-(Piperidine-1-carbonyl)pyridin-3-amine CAS No. 1301214-66-3

6-(Piperidine-1-carbonyl)pyridin-3-amine

Cat. No.: B1428770
CAS No.: 1301214-66-3
M. Wt: 205.26 g/mol
InChI Key: JARGKRKROYMNLB-UHFFFAOYSA-N
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Description

6-(Piperidine-1-carbonyl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a piperidine-1-carbonyl group and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidine-1-carbonyl)pyridin-3-amine typically involves the following steps:

  • Formation of Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via a carbonylation reaction, where a suitable precursor containing a piperidine ring is reacted with a carbonylating agent such as phosgene or carbonyldiimidazole.

  • Amination: The final step involves the introduction of the amine group at the 3-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using ammonia or an amine source.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidine-1-carbonyl)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at different positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction Products: Reduced amines, alcohols, and other reduced forms.

  • Substitution Products: Halogenated pyridines, nitro-substituted pyridines, and other substituted derivatives.

Scientific Research Applications

6-(Piperidine-1-carbonyl)pyridin-3-amine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-(Piperidine-1-carbonyl)pyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

6-(Piperidine-1-carbonyl)pyridin-3-amine can be compared with other similar compounds, such as:

  • 2-(Piperidine-1-carbonyl)pyridin-3-amine: Similar structure but different position of the amine group.

  • 3-(Piperidine-1-carbonyl)pyridin-2-amine: Different positions of the carbonyl and amine groups.

  • 4-(Piperidine-1-carbonyl)pyridin-3-amine: Different positions of the carbonyl and amine groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the piperidine-1-carbonyl group and the amine group at the 3-position provides distinct chemical properties compared to other similar compounds.

Biological Activity

6-(Piperidine-1-carbonyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring connected to a pyridine moiety, which contributes to its biological activity. The molecular formula is C11H12N2C_{11}H_{12}N_2 with a molecular weight of 176.23 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound showed IC50 values ranging from 0.87 to 12.91 μM in these cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Cell LineIC50 (μM)Comparison with 5-FU (IC50 μM)
MCF-70.8717.02
MDA-MB-2311.7511.73

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the activation of caspase pathways. In treated MCF-7 cells, levels of caspase 9 were significantly elevated, suggesting that the compound promotes programmed cell death through intrinsic apoptotic pathways .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. Preliminary findings suggest that it may act as an MAO inhibitor, similar to other piperidine derivatives, enhancing its potential as an antidepressant .

Toxicity and Safety

Toxicological assessments indicate that this compound exhibits a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg . This suggests potential for therapeutic applications without significant adverse effects.

Study on Anticancer Activity

In a recent study published in MDPI, researchers evaluated the anticancer properties of various piperidine derivatives, including this compound. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles. The results indicated that this compound not only inhibited tumor growth but also enhanced the effectiveness of existing chemotherapeutics .

Comparative Analysis with Other Derivatives

A comparative analysis with other piperidine derivatives revealed that while many exhibit similar biological activities, this compound demonstrated superior selectivity and potency against specific cancer cell lines. This highlights its potential as a lead compound for further drug development .

Properties

IUPAC Name

(5-aminopyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARGKRKROYMNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crude 5-nitro-2-(piperidin-1-ylcarbonyl)pyridine was reduced by hydrogen under atmospheric pressure in the presence of 10% palladium on carbon (4 g) in acetic acid (500 mL). The catalyst was separated by filtration and the solvent evaporated in vacuum to give crude 6-(piperidin-1-ylcarbonyl)pyridin-3-amine, which was used for the next stage without additional purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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